Boc-D-phenylalanine methyl ester

Description

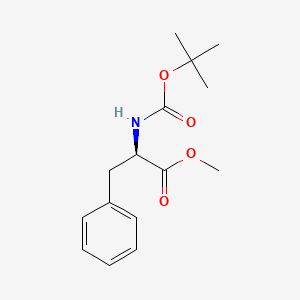

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSWSVBXRBXPRL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348472 | |

| Record name | BOC-D-PHENYLALANINE METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77119-84-7 | |

| Record name | BOC-D-PHENYLALANINE METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-phenylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-phenylalanine methyl ester (Boc-D-Phe-OMe), a pivotal chiral building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application in peptide coupling, and outlines analytical methodologies for its characterization. Furthermore, this guide explores its role as a crucial intermediate in the synthesis of therapeutic agents. The information is presented to support researchers and drug development professionals in the effective utilization of this compound.

Chemical and Physical Properties

Boc-D-phenylalanine methyl ester is a derivative of the non-proteinogenic amino acid D-phenylalanine. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxyl group allow for its controlled use in peptide synthesis and other organic reactions. Its primary identifier is CAS Number 77119-84-7.[1] An alternative CAS number, 35909-92-3, is also associated with this compound.[2]

Structure and Identification

-

IUPAC Name: methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate[3]

-

Synonyms: Boc-D-Phe-OMe, (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, N-Boc-D-phenylalanine methyl ester[3]

-

Molecular Formula: C₁₅H₂₁NO₄[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Physical State | White to off-white solid/powder | [4] |

| Melting Point | 36-40 °C (for L-isomer) | [5] |

| Boiling Point | 403.7 ± 38.0 °C (Predicted) | [5] |

| Density | 1.099 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF); slightly soluble in water. | [4] |

| Optical Rotation [α]D | Specific rotation values vary depending on the enantiomeric purity and measurement conditions. | |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in dipeptide synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: A) Boc protection of D-phenylalanine followed by esterification, or B) Esterification of D-phenylalanine followed by Boc protection. The latter is often preferred to avoid side reactions during esterification.

Method: Esterification of D-phenylalanine followed by Boc Protection

Step 1: Synthesis of D-phenylalanine methyl ester hydrochloride

-

Suspend D-phenylalanine (1 equivalent) in anhydrous methanol.

-

Cool the suspension in an ice bath to 0°C.

-

Slowly bubble dry hydrogen chloride gas through the suspension with stirring, or add thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to yield crude D-phenylalanine methyl ester hydrochloride as a white solid. The product can be purified by recrystallization from methanol/diethyl ether.

Step 2: Boc Protection of D-phenylalanine methyl ester hydrochloride

-

Dissolve D-phenylalanine methyl ester hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).

-

Adjust the pH to 9-10 by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while maintaining the temperature at 0°C.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Solution-Phase Dipeptide Synthesis: Boc-D-Phe-Gly-OMe

This protocol describes the coupling of Boc-D-phenylalanine with glycine methyl ester using a carbodiimide coupling agent.

Materials:

-

Boc-D-phenylalanine (1.0 equivalent)

-

Glycine methyl ester hydrochloride (1.1 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Preparation of Glycine Methyl Ester (Free Base): In a round-bottom flask, dissolve glycine methyl ester hydrochloride in anhydrous DCM. Cool the solution to 0°C and add DIPEA dropwise. Stir the mixture at 0°C for 20 minutes to generate the free base. This solution will be used directly in the next step.

-

Activation of Boc-D-phenylalanine: In a separate flask, dissolve Boc-D-phenylalanine and HOBt in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Coupling Reaction: To the cooled Boc-D-phenylalanine solution, add a solution of DCC in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.

-

Add the previously prepared solution of glycine methyl ester free base to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure dipeptide, Boc-D-Phe-Gly-OMe.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of this compound.

-

Column: A chiral stationary phase such as Daicel Chiralpak AD or LARIHC™ CF6-P is recommended.[6][7]

-

Mobile Phase: A typical mobile phase is a mixture of n-heptane or n-hexane and isopropanol. For the LARIHC™ CF6-P column, a mobile phase of methanol, acetonitrile, acetic acid, and triethylamine (e.g., 70:30:0.3:0.2) has been shown to be effective for separating phenylalanine methyl ester enantiomers.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation.

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.7 ppm), the α- and β-protons of the phenylalanine backbone, and the aromatic protons of the phenyl ring.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and carbamate groups, the carbons of the tert-butyl group, the methoxy carbon, the carbons of the phenylalanine backbone, and the aromatic carbons.

While specific spectral data with full peak assignments were not available in the search results, spectra for the L-isomer are accessible through databases like SpectraBase, which can serve as a reference.[9]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of peptides and peptidomimetics with diverse biological activities. The incorporation of D-amino acids can enhance the metabolic stability of peptides by making them resistant to enzymatic degradation by proteases.

Signaling Pathways and Logical Relationships

As a synthetic building block, this compound does not have a direct role in biological signaling pathways. Its significance lies in its incorporation into larger molecules, such as peptide analogs, which are then designed to interact with specific biological targets like receptors or enzymes involved in signaling cascades.

The logical workflow for its use in research is outlined in the following diagram.

Caption: Workflow from synthesis to application of this compound.

Conclusion

This compound is a fundamental reagent for chemists in academia and industry. Its well-defined properties and versatile reactivity make it an essential component in the construction of complex peptides and non-natural molecules with therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this important chiral building block.

References

- 1. scbt.com [scbt.com]

- 2. CAS-35909-92-3, this compound for Biochemistry Manufacturers, Suppliers & Exporters in India | BOC192 [cdhfinechemical.com]

- 3. This compound | C15H21NO4 | CID 637614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. BOC-PHE-OME | 51987-73-6 [chemicalbook.com]

- 6. Sigma-Aldrich [sigmaaldrich.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Boc-D-phenylalanine Methyl Ester

This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-D-phenylalanine methyl ester (Boc-D-phenylalanine methyl ester), a crucial building block in peptide synthesis and drug development. The document details two primary synthetic routes from D-phenylalanine, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers and scientists in its efficient preparation.

Introduction

This compound is a protected amino acid derivative widely utilized in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine functionality of D-phenylalanine, preventing unwanted side reactions during peptide coupling. The methyl ester protects the carboxylic acid group. The D-configuration is of particular interest in the design of peptidomimetics and other pharmaceuticals to enhance stability against enzymatic degradation. This guide outlines the most common and effective methods for its synthesis.

Synthetic Strategies

There are two primary and effective routes for the synthesis of this compound starting from D-phenylalanine. The choice between these routes may depend on the scale of the synthesis, available reagents, and desired purity.

-

Route 1: Esterification followed by Boc Protection. This is a widely used method that first protects the carboxylic acid as a methyl ester, followed by the protection of the amino group.

-

Route 2: Boc Protection followed by Esterification. This alternative route first protects the amino group, followed by the esterification of the carboxylic acid.

Below are the detailed experimental protocols for each synthetic route.

Experimental Protocols and Data

Route 1: Esterification of D-phenylalanine followed by Boc Protection

This two-step process begins with the formation of the methyl ester, which is then followed by the introduction of the Boc protecting group.

Step 1: Synthesis of D-phenylalanine Methyl Ester Hydrochloride

The esterification of D-phenylalanine is typically carried out using thionyl chloride in methanol. This method is efficient and generates the hydrochloride salt of the amino acid ester.

Experimental Protocol: Esterification of D-phenylalanine

-

Reagents and Materials:

-

D-phenylalanine

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

Suspend D-phenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (typically monitored by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude D-phenylalanine methyl ester hydrochloride as a white solid.

-

The crude product can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.

-

Step 2: Synthesis of this compound

The D-phenylalanine methyl ester hydrochloride is then subjected to N-Boc protection using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Boc Protection of D-phenylalanine Methyl Ester

-

Reagents and Materials:

-

D-phenylalanine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve D-phenylalanine methyl ester hydrochloride in the chosen organic solvent (e.g., DCM).

-

Add a base (e.g., triethylamine or a saturated aqueous solution of sodium bicarbonate) to neutralize the hydrochloride and free the amine.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

If an aqueous base was used, separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by flash column chromatography on silica gel.

-

Table 1: Summary of Quantitative Data for Route 1

| Parameter | Step 1: Esterification | Step 2: Boc Protection |

| Key Reagents | D-phenylalanine, SOCl₂, MeOH | D-phenylalanine methyl ester·HCl, Boc₂O, Base |

| Solvent | Methanol | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 4-24 hours | 2-12 hours |

| Typical Yield | >95% | 85-95% |

| Purification | Recrystallization | Flash Chromatography |

Route 2: Boc Protection of D-phenylalanine followed by Esterification

This route reverses the order of the protection steps, starting with the Boc protection of the amino acid.

Step 1: Synthesis of Boc-D-phenylalanine

The free amino acid is first protected with the Boc group.

Experimental Protocol: Boc Protection of D-phenylalanine

-

Reagents and Materials:

-

D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or triethylamine (TEA)

-

Water/tert-Butanol or Dioxane mixture

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide or a mixture of water and an organic solvent like tert-butanol or dioxane.

-

Add di-tert-butyl dicarbonate to the solution.

-

Stir the mixture vigorously at room temperature overnight.

-

After the reaction is complete, wash the reaction mixture with a non-polar solvent like hexane to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify with 1M HCl to a pH of 2-3, which will precipitate the Boc-D-phenylalanine.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain Boc-D-phenylalanine as a white solid.

-

Step 2: Synthesis of this compound

The resulting Boc-protected amino acid is then esterified.

Experimental Protocol: Esterification of Boc-D-phenylalanine

-

Reagents and Materials:

-

Boc-D-phenylalanine

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetone, anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Dissolve Boc-D-phenylalanine in an anhydrous solvent such as DMF or acetone.

-

Add a base, such as potassium carbonate or cesium carbonate.

-

Add methyl iodide to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain this compound.

-

Table 2: Summary of Quantitative Data for Route 2

| Parameter | Step 1: Boc Protection | Step 2: Esterification |

| Key Reagents | D-phenylalanine, Boc₂O, Base | Boc-D-phenylalanine, CH₃I, Base |

| Solvent | Water/Organic Co-solvent | DMF or Acetone |

| Reaction Temperature | Room Temperature | Room Temperature |

| Reaction Time | 12-24 hours | 2-6 hours |

| Typical Yield | 90-98% | 80-90% |

| Purification | Acid-base extraction | Flash Chromatography |

Workflow Visualizations

The following diagrams illustrate the logical flow of the two synthetic routes.

Caption: Synthetic workflow for Route 1: Esterification followed by Boc Protection.

Caption: Synthetic workflow for Route 2: Boc Protection followed by Esterification.

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes, each with its own set of advantages. Route 1, involving esterification followed by Boc protection, is often preferred for its straightforward initial step. Route 2, which begins with Boc protection, offers an alternative that may be advantageous in certain contexts, such as when the Boc-protected amino acid is already available. Both methods, when performed with care, provide high yields of the desired product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs in the fields of chemical research and drug development.

Boc-D-Phe-OMe chemical structure and molecular weight

An In-depth Technical Guide on Boc-D-Phe-OMe

This guide provides a comprehensive overview of the chemical structure and molecular properties of N-tert-butoxycarbonyl-D-phenylalanine methyl ester, commonly abbreviated as Boc-D-Phe-OMe. This compound is a frequently used building block in peptide synthesis and drug discovery.

Chemical Identity and Structure

Boc-D-Phe-OMe is a derivative of the amino acid D-phenylalanine. The "Boc" group (tert-butoxycarbonyl) is a protecting group attached to the amine, and the "OMe" represents a methyl ester at the carboxyl terminus. Its systematic IUPAC name is methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate[1].

The chemical structure is depicted below, illustrating the arrangement of the Boc protecting group, the D-phenylalanine core, and the methyl ester.

Physicochemical Properties

A summary of the key quantitative data for Boc-D-Phe-OMe is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C15H21NO4 | [1][2][3] |

| Molecular Weight | 279.33 g/mol | [1][2][3][4] |

| CAS Number | 77119-87-7 | [1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)OC | [1] |

References

Physical and chemical properties of Boc-D-phenylalanine methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Boc-D-phenylalanine methyl ester, a key building block in peptide synthesis and drug discovery.

Core Properties

This compound, systematically named methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate, is a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) group on the amine and the methyl ester on the carboxylic acid allow for controlled reactions in peptide synthesis.[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 51 °C | [3] |

| Boiling Point | 403.7 ± 38.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in water. Soluble in DCM, THF, and DMF. | [4][5] |

| Optical Rotation | Consistent with structure | [3] |

Chemical Properties

Key chemical identifiers and properties are provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 77119-84-7 | [6][7] |

| Molecular Formula | C₁₅H₂₁NO₄ | [6][7] |

| Molecular Weight | 279.33 g/mol | [6][7] |

| IUPAC Name | methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | [4] |

| Synonyms | Boc-D-Phe-OMe, Methyl (tert-butoxycarbonyl)-D-phenylalaninate | [4] |

| pKa | 11.17 ± 0.46 (Predicted) | [3] |

| Stability | Store in a cool, dry place in a tightly closed container. Store away from oxidizing agents. Recommended storage at 2-8°C. | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR and ¹³C NMR spectra are consistent with the structure of N-Boc-L-phenylalanine methyl ester, and analogous results are expected for the D-enantiomer.[2][8] Key signals include those for the Boc group protons, the alpha-hydrogen, the beta-hydrogens of the phenyl group, the methyl ester protons, and the aromatic protons.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum shows characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of the ester and carbamate groups, and the aromatic C-H bonds of the phenyl ring.[4]

-

-

Mass Spectrometry :

-

Mass spectral data confirms the molecular weight of the compound.[9]

-

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis starting from D-phenylalanine.

Step 1: Boc Protection of D-Phenylalanine

This procedure is adapted from the standard synthesis of Boc-protected amino acids.

-

Materials : D-phenylalanine, Di-tert-butyl dicarbonate (Boc₂O), 1,4-Dioxane, 1(N) Sodium Hydroxide (NaOH) solution, Ethyl acetate, 1 M Hydrochloric acid (HCl), Brine, Anhydrous magnesium sulfate.

-

Procedure :

-

Dissolve D-phenylalanine in a mixture of 1,4-dioxane and water.

-

Cool the solution in an ice bath and add 1(N) NaOH solution with vigorous stirring.

-

Add Boc₂O dropwise to the reaction mixture and continue stirring for several hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Wash the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Boc-D-phenylalanine.

-

Step 2: Esterification of Boc-D-phenylalanine

This procedure is based on a general method for the esterification of N-Boc-amino acids.

-

Materials : Boc-D-phenylalanine, Methanol (MeOH), Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl).

-

Procedure using Thionyl Chloride :

-

Suspend Boc-D-phenylalanine in methanol and cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain the crude this compound hydrochloride.

-

Neutralize the hydrochloride salt with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

-

-

Procedure using Trimethylchlorosilane :

-

To a solution of Boc-D-phenylalanine in methanol, add trimethylchlorosilane.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up the reaction as described above for the thionyl chloride method.[10]

-

Purification

The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of peptides and peptidomimetics. The D-configuration of the amino acid can enhance the metabolic stability of the resulting peptides by making them less susceptible to enzymatic degradation. This is particularly important in the development of therapeutic peptides with improved pharmacokinetic profiles.

The Boc protecting group is readily removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for the stepwise elongation of a peptide chain in solid-phase peptide synthesis (SPPS).[11] The methyl ester can be hydrolyzed under basic conditions to liberate the carboxylic acid for subsequent coupling reactions.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Role in Peptide Synthesis

Caption: Use of this compound in peptide chain elongation.

References

- 1. peptide.com [peptide.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. asianpubs.org [asianpubs.org]

- 4. This compound | C15H21NO4 | CID 637614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Solubility Profile of N-Boc-D-phenylalanine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-D-phenylalanine methyl ester in various organic solvents. Due to the limited publicly available quantitative solubility data for the D-enantiomer, this guide also includes data for the corresponding L-enantiomer, N-Boc-L-phenylalanine methyl ester, as a close surrogate for estimating solubility in achiral solvents. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise data for their specific applications.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C15H21NO4 | [1] |

| Molecular Weight | 279.33 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| CAS Number | 77119-84-7 | [1] |

Solubility Data

The solubility of a compound is a critical parameter in various scientific disciplines, including drug discovery, process chemistry, and materials science. Below is a summary of the available solubility data for N-Boc-phenylalanine methyl ester enantiomers. It is generally expected that enantiomers will exhibit identical solubility in achiral solvents.

| Solvent | Enantiomer | Solubility | Temperature (°C) | Reference |

| Water | D-enantiomer | Slightly soluble | Not specified | [3] |

| Dimethyl sulfoxide (DMSO) | L-enantiomer | 200 mg/mL (716.00 mM) | Not specified | [4][5] |

| Dichloromethane (DCM) | L-enantiomer | Soluble | Not specified | [2] |

| Tetrahydrofuran (THF) | L-enantiomer | Soluble | Not specified | [2] |

| Dimethylformamide (DMF) | L-enantiomer | Soluble | Not specified | [2] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of N-Boc-D-phenylalanine methyl ester in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

N-Boc-D-phenylalanine methyl ester

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of N-Boc-D-phenylalanine methyl ester to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of N-Boc-D-phenylalanine methyl ester.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of the diluted sample) x (Dilution factor)

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Stability and Storage of Boc-D-phenylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butyloxycarbonyl-D-phenylalanine methyl ester (Boc-D-Phe-OMe), a key intermediate in peptide synthesis and pharmaceutical development. Understanding the chemical stability of this reagent is critical for ensuring the integrity of synthetic processes and the quality of the final products.

Core Chemical Properties and Stability Profile

Boc-D-phenylalanine methyl ester is a derivative of the amino acid D-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group. The stability of this compound is primarily dictated by the lability of these two functional groups under various conditions.

The Boc protecting group is well-known for its stability under basic and nucleophilic conditions, which makes it an orthogonal protecting group to those that are base-labile, such as the Fmoc group.[1][2] However, the Boc group is readily cleaved under acidic conditions.[2] The methyl ester group, while generally more stable than other esters, can be susceptible to hydrolysis under both acidic and basic conditions.

Mechanisms of Degradation

The primary degradation pathways for this compound involve the cleavage of the Boc group and the hydrolysis of the methyl ester.

-

Acid-Catalyzed Degradation: In the presence of acid, the Boc group is cleaved to release the free amine, D-phenylalanine methyl ester, along with byproducts such as tert-butanol and isobutylene. The methyl ester can also undergo acid-catalyzed hydrolysis to yield Boc-D-phenylalanine, although this is generally slower than the deprotection of the Boc group.

-

Base-Catalyzed Degradation: The compound is generally stable to bases.[2] However, prolonged exposure to strong basic conditions can lead to the hydrolysis of the methyl ester, yielding the corresponding carboxylate salt of Boc-D-phenylalanine.

-

Thermal Degradation: Elevated temperatures can promote the degradation of this compound. Studies on free amino acids have shown that phenylalanine can degrade at temperatures starting from 160-240 °C.[3][4][5] While the protected form is likely more stable, high temperatures should be avoided.

-

Photodegradation: While specific photostability data for this compound is limited, it is generally good practice to protect light-sensitive compounds from UV and visible light to prevent potential degradation.

Quantitative Stability and Storage Data

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes the recommended storage conditions from various suppliers and the expected stability based on the chemical properties of the molecule.

| Parameter | Condition | Recommendation/Observation |

| Long-Term Storage | Temperature | -20°C is recommended for long-term storage (1-2 years). |

| 4°C is suitable for shorter-term storage (1-2 weeks). | ||

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | |

| Container | Store in a tightly sealed, light-resistant container. | |

| Handling | Temperature | Allow the container to warm to room temperature before opening to prevent moisture condensation. |

| Humidity | Avoid exposure to moisture, as it can contribute to hydrolysis. | |

| Stability Profile | Acidic pH | Unstable; the Boc group is readily cleaved. |

| Neutral pH | Generally stable. | |

| Basic pH | Generally stable, though the methyl ester may be susceptible to hydrolysis with strong bases over time.[2] | |

| Elevated Temperature | Avoid prolonged exposure to high temperatures to prevent thermal degradation.[3][4][5] | |

| Light | Protect from light to prevent potential photolytic degradation. |

Experimental Protocols for Stability Assessment

To determine the specific stability profile of this compound under various conditions, a forced degradation study can be performed. The following are generalized protocols that can be adapted for this purpose.

Hydrolytic Stability

-

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

-

Methodology:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Prepare acidic, neutral, and basic solutions (e.g., 0.1 M HCl, purified water, and 0.1 M NaOH).

-

Add an aliquot of the stock solution to each of the pH solutions to a final concentration of approximately 1 mg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 40°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and any degradation products.

-

Thermal Stability

-

Objective: To evaluate the effect of elevated temperature on the solid-state stability of the compound.

-

Methodology:

-

Place a known amount of solid this compound in a controlled temperature chamber (e.g., 60°C).

-

At specified time points (e.g., 1, 3, 7, 14 days), remove a sample.

-

Dissolve the sample in a suitable solvent to a known concentration.

-

Analyze the sample by HPLC to determine the extent of degradation.

-

Photostability

-

Objective: To assess the stability of the compound when exposed to light.

-

Methodology:

-

Expose a sample of this compound (both solid and in solution) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark under the same temperature conditions.

-

At a specified time point, analyze both the exposed and control samples by HPLC to quantify any degradation.

-

Visualizing Stability and Experimental Workflows

Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound under acidic and basic conditions.

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a stable compound under appropriate storage and handling conditions. The primary liabilities are its sensitivity to acidic conditions, which leads to the removal of the Boc protecting group, and to a lesser extent, hydrolysis of the methyl ester. For optimal stability, the compound should be stored at low temperatures, protected from light and moisture, and under an inert atmosphere. For critical applications, it is recommended that researchers perform in-house stability studies to establish a comprehensive stability profile under their specific experimental conditions.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-D-phenylalanine Methyl Ester (Boc-D-Phe-OMe) for Drug Development Professionals

An in-depth examination of the properties, synthesis applications, and biological relevance of a key building block in modern peptide-based therapeutics.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Boc-D-phenylalanine methyl ester, a crucial derivative of the non-proteinogenic amino acid D-phenylalanine. The incorporation of D-amino acids like D-phenylalanine is a pivotal strategy in medicinal chemistry to enhance the stability, receptor affinity, and overall therapeutic potential of peptide-based drugs. This document covers the chemical identity and properties of Boc-D-Phe-OMe, detailed experimental protocols for its use in peptide synthesis, and explores the signaling pathways of notable drugs synthesized using D-phenylalanine.

Chemical Identity and Properties

This compound is a derivative of D-phenylalanine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group. These protecting groups are instrumental in preventing unwanted side reactions during stepwise peptide synthesis.[1]

A comprehensive list of its identifiers and synonyms is provided below:

-

Systematic IUPAC Name: methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate[2]

-

Synonyms:

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 279.33 g/mol | [2][3] |

| Exact Mass | 279.14705815 Da | [2] |

| Melting Point | 36-40 °C | [5][6] |

| Optical Rotation | [α]22/D −4.0° (c = 2 in methanol) | [5] |

| Solubility | Slightly soluble in water. Soluble in DMSO, Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | [4][7][8][9] |

| Appearance | White to off-white solid/powder. | [7] |

Role in Peptide Synthesis

The primary application of this compound is as a building block in both solution-phase and solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), while the methyl ester protects the C-terminus during the coupling of subsequent amino acids.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used technique for the synthesis of peptides, where the peptide chain is assembled stepwise while anchored to an insoluble resin support. The following diagram illustrates a typical workflow for one cycle of SPPS using a Boc-protected amino acid like Boc-D-Phe-OMe.

Experimental Protocol: Dipeptide Synthesis in Solution Phase

This protocol outlines the synthesis of a dipeptide, for example, Boc-D-Phe-Ala-OMe, using solution-phase chemistry.

Materials:

-

Boc-D-phenylalanine (Boc-D-Phe-OH)

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc)

-

Aqueous solutions: 1 M HCl, 5% NaHCO₃, brine

Procedure:

-

Free Amine Preparation: Dissolve H-Ala-OMe·HCl (1.1 equivalents) in DCM. Add DIEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.

-

Peptide Coupling: In a separate flask, dissolve Boc-D-Phe-OH (1.0 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in DCM.

-

Reaction: Add the solution of free H-Ala-OMe to the activated Boc-D-Phe-OH solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, 5% NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the protected dipeptide, Boc-D-Phe-Ala-OMe.[1]

Experimental Protocol: Boc Group Deprotection

The removal of the Boc protecting group is a critical step to allow for the elongation of the peptide chain.

Materials:

-

Boc-protected peptide (e.g., on resin or in solution)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (TIS), water, if required for sensitive residues)

Procedure:

-

Preparation: Dissolve the Boc-protected peptide in DCM or, for SPPS, swell the peptide-resin in DCM.

-

Deprotection Cocktail: Prepare a deprotection solution, typically 25-50% TFA in DCM. Scavengers may be added to prevent side reactions with sensitive amino acid side chains.

-

Reaction: Add the deprotection solution to the peptide and stir at room temperature. The reaction is typically complete within 30 minutes.

-

Work-up (Solution Phase): Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The deprotected peptide can then be precipitated with cold diethyl ether.

-

Work-up (Solid Phase): Filter the resin and wash thoroughly with DCM to remove residual TFA and byproducts. The resin is then neutralized before the next coupling step.[10][11]

Biological Relevance and Signaling Pathways

The incorporation of D-phenylalanine into peptides can significantly enhance their resistance to enzymatic degradation, leading to a longer biological half-life.[1] Several successful therapeutic peptides contain D-phenylalanine, and their mechanisms of action involve modulation of key signaling pathways.

Somatostatin Analogs: The Case of Octreotide

Octreotide is a synthetic octapeptide analog of somatostatin that contains a D-phenylalanine residue. It is used to treat acromegaly and certain neuroendocrine tumors. Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.[5][11] This interaction triggers a cascade of intracellular events that inhibit hormone secretion and cell proliferation.[12]

GnRH Agonists: Leuprolide and Goserelin

Leuprolide and Goserelin are synthetic analogs of gonadotropin-releasing hormone (GnRH) that incorporate a D-amino acid (D-leucine in leuprolide and D-serine in goserelin, though the principle of using D-amino acids is the same) to increase their stability.[13][14] They are used in the treatment of hormone-responsive cancers such as prostate cancer and breast cancer, as well as endometriosis.[13][15] These agonists initially stimulate the GnRH receptors in the pituitary gland but, with continuous administration, lead to receptor downregulation and desensitization. This ultimately suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the production of testosterone and estrogen.[10][16][17]

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists and drug development professionals. Its use facilitates the synthesis of peptides with enhanced stability and tailored biological activity. Understanding its chemical properties, mastering its application in peptide synthesis, and appreciating the biological impact of incorporating D-phenylalanine are crucial for the rational design of next-generation peptide therapeutics. The examples of successful drugs like octreotide, leuprolide, and goserelin underscore the profound impact that strategic modifications, such as the inclusion of D-amino acids, can have on therapeutic outcomes. This guide provides a foundational resource for researchers aiming to leverage these principles in their own drug discovery and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C15H21NO4 | CID 637614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. bachem.com [bachem.com]

- 5. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]

- 6. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. aacrjournals.org [aacrjournals.org]

- 13. trial.medpath.com [trial.medpath.com]

- 14. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Goserelin Acetate - NCI [cancer.gov]

- 16. targetedonc.com [targetedonc.com]

- 17. Goserelin - Wikipedia [en.wikipedia.org]

A Technical Guide to Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate in Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate, a key building block in synthetic peptide chemistry. Commonly known as N-Boc-L-phenylalanine methyl ester or Boc-Phe-OMe, this compound is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is esterified with a methyl group. This dual protection strategy makes it an invaluable reagent in the controlled, stepwise synthesis of peptides, particularly in the development of peptide-based therapeutics. This document details its physicochemical properties, provides in-depth experimental protocols for its application in peptide synthesis, and illustrates the associated chemical workflows.

Introduction

Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is a widely utilized amino acid derivative in the field of medicinal chemistry and drug development.[1] Its primary application lies in peptide synthesis, where it serves as a protected form of L-phenylalanine.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under various reaction conditions but can be readily removed with mild acid, allowing for the sequential addition of other amino acids to build a peptide chain. Similarly, the methyl ester protects the carboxylic acid group, which can be deprotected at a later stage. This strategic use of protecting groups is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS).[3][4][5]

Physicochemical and Quality Standards Data

The physical and chemical properties of N-Boc-L-phenylalanine methyl ester are critical for its proper handling, storage, and application in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |

| Common Synonyms | Boc-L-phenylalanine methyl ester, Boc-Phe-OMe, Methyl N-(tert-butoxycarbonyl)-L-phenylalaninate |

| CAS Number | 51987-73-6 |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 80-85°C |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF); slightly soluble in water. |

| Optical Rotation [α]D20 | -25° to -28° (c=1 in CHCl₃) |

Source:[2]

Table 2: Quality Specifications

| Parameter | Specification | Test Method |

| Purity | ≥98.5% | High-Performance Liquid Chromatography (HPLC) |

| Water Content | ≤0.5% | Karl Fischer (KF) method |

| Residual Solvents | Meets ICH Q3C guidelines | Gas Chromatography (GC) |

Source:[2]

Experimental Protocols

The following sections provide detailed methodologies for the application of N-Boc-L-phenylalanine methyl ester in peptide synthesis.

General Workflow for N-Boc Protection of Amino Acids

The synthesis of Boc-protected amino acids is a foundational step. The following diagram and protocol illustrate the general procedure for introducing the Boc protecting group onto an amino acid.

Caption: General workflow for the N-Boc protection of an amino acid.

Protocol for N-Boc Protection:

-

Dissolution: Dissolve the starting amino acid (e.g., L-phenylalanine methyl ester hydrochloride) in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and water.[6]

-

Basification: Cool the solution to 0°C and add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), to neutralize the hydrochloride and create a basic environment.[6]

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 10-12 hours) to ensure the complete reaction.[6]

-

Work-up: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected amino acid ester.[6]

Solution-Phase Peptide Coupling using Boc-Phe-OMe

N-Boc-L-phenylalanine methyl ester is frequently used in solution-phase peptide synthesis to form dipeptides or larger peptide fragments. The following workflow and protocol describe a typical coupling reaction.

Caption: General workflow for solution-phase peptide coupling.

Protocol for Solution-Phase Dipeptide Synthesis (e.g., Boc-Trp-Phe-OMe):

-

Preparation of Amino Component: If starting from the hydrochloride salt of L-phenylalanine methyl ester, dissolve it in dichloromethane (DCM) and add an equivalent of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to obtain the free amine.[1]

-

Activation of Carboxyl Component: In a separate flask, dissolve the N-Boc protected amino acid (e.g., Boc-L-tryptophan), a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), and an additive such as 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent like ethyl acetate or DMF.[7]

-

Coupling Reaction: Add the solution containing the free amine of L-phenylalanine methyl ester and additional DIPEA to the activated carboxyl component.[7]

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours (typically 12 hours), monitoring the progress by thin-layer chromatography (TLC).[7]

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with an aqueous solution of 5% NaHCO₃ and brine.[8]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to yield the pure protected dipeptide.[1]

Solid-Phase Peptide Synthesis (SPPS) using Boc-Phe-OMe

In SPPS, Boc-Phe-OMe is a key reagent in the Boc/Bzl strategy. The peptide is assembled on a solid resin support, simplifying the purification process at each step.

Caption: Cyclical workflow of Boc-strategy solid-phase peptide synthesis.

Protocol for a Single Coupling Cycle in Boc-SPPS:

-

Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like DCM for approximately 30 minutes.[9]

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for about 20-30 minutes.[9][10]

-

Washing and Neutralization: Wash the resin thoroughly with DCM and a polar solvent like isopropanol. Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of DIPEA in DMF.[9]

-

Coupling: Introduce the next amino acid (in this case, Boc-L-phenylalanine) that has been pre-activated. Activation can be achieved by reacting the Boc-amino acid with a coupling agent such as diisopropylcarbodiimide (DIC) and HOBt, or with a more potent reagent like HATU in the presence of DIPEA.[11] Agitate the mixture for 30-60 minutes.

-

Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test.[11] Once complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Cycle Repetition: This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid until the desired peptide sequence is assembled.

-

Final Cleavage: After the final amino acid has been coupled and the terminal Boc group is removed, the peptide is cleaved from the resin support using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12]

Applications in Drug Development

N-Boc-L-phenylalanine methyl ester is a fundamental component in the synthesis of a wide range of biologically active peptides. Peptides containing phenylalanine are investigated for various therapeutic applications due to the hydrophobic and aromatic nature of the phenylalanine side chain, which can be crucial for receptor binding and molecular recognition.

Applications of peptides synthesized using this building block include:

-

Antiviral and Anticancer Agents: It serves as a building block for the development of novel peptide-based drugs targeting viral replication or cancer cell proliferation.[2]

-

Neuroscience Research: Utilized in the synthesis of neuropeptides and their analogs to study neurotransmitter functions and explore potential treatments for neurological disorders.

-

Antibacterial Peptides: Dipeptides and larger peptides incorporating phenylalanine have been shown to possess antibacterial properties, often by disrupting bacterial cell membranes.[1]

Conclusion

Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate (N-Boc-L-phenylalanine methyl ester) is an indispensable tool for researchers and professionals in the field of drug development. Its well-defined physicochemical properties and the robust, well-established protocols for its use in both solution-phase and solid-phase peptide synthesis make it a reliable and versatile building block. The detailed methodologies and workflows provided in this guide are intended to facilitate its effective application in the synthesis of novel and complex peptide-based therapeutics, thereby advancing the frontiers of pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide on the Core Features of Boc Protection in Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of peptides and complex organic molecules, particularly those involving amino acids like phenylalanine.[1] Its widespread application is due to its stability under various conditions and its facile removal under specific acidic environments.[1] This technical guide provides a comprehensive overview of the key features of Boc protection in phenylalanine derivatives, including detailed experimental protocols, quantitative data, and workflow visualizations to serve as a practical resource for professionals in chemical research and drug development.

Core Features of the Boc Protecting Group

The utility of the Boc group in the context of phenylalanine derivatives stems from several key characteristics:

-

Ease of Introduction : The Boc group is readily introduced under mild conditions, typically by reacting phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2]

-

Stability : It is robust and stable under neutral, basic, and many nucleophilic conditions, as well as during catalytic hydrogenation.[1][2][] This stability is crucial when performing chemical modifications on other parts of the phenylalanine derivative.

-

Acid Lability : The Boc group is easily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to release the free amine.[][4] The byproducts of this cleavage are isobutylene and carbon dioxide, which are volatile and easily removed.[]

-

Orthogonality : Its acid-labile nature allows for selective removal without disturbing other protecting groups that are sensitive to different conditions, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.[1][2] This orthogonality is fundamental in complex, multi-step syntheses like solid-phase peptide synthesis (SPPS).[5][6]

-

Influence on Derivatives : The bulky Boc group can influence the steric and electronic properties of phenylalanine derivatives, which can be advantageous in directing certain chemical reactions or in the synthesis of peptides with modified properties like increased lipophilicity.[1]

Quantitative Data

The following tables summarize key quantitative data related to the Boc protection of phenylalanine derivatives.

Table 1: Stability of Common Amino Protecting Groups [7]

| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Reductive Conditions (e.g., H₂, Pd/C) |

| Boc | Labile | Stable | Stable |

| Cbz | Generally Stable (Cleaved by strong acids like HBr/AcOH) | Stable | Labile |

| Fmoc | Stable | Labile | Generally Stable |

Table 2: Common Reagents and Conditions for Boc Deprotection

| Reagent | Typical Concentration | Solvent | Reaction Time | Reference |

| Trifluoroacetic acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 30-60 minutes | [1][7] |

| Hydrogen chloride (HCl) | 1-2 M | Dioxane or other organic solvents | Variable | [] |

Experimental Protocols

Protocol 1: Boc Protection of L-Phenylalanine

This protocol is adapted from established procedures for the N-tert-butoxycarbonylation of amino acids.[1][8]

-

Materials :

-

L-Phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

1,4-Dioxane or tert-Butyl alcohol

-

Water

-

Ethyl acetate or Ether

-

Potassium bisulfate (KHSO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure :

-

Dissolve L-phenylalanine in an aqueous solution of sodium hydroxide or in a mixture of an organic solvent (like 1,4-dioxane or tert-butyl alcohol) and water containing a base like triethylamine.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Extract the reaction mixture with a nonpolar solvent like pentane or ether to remove any unreacted Boc₂O.

-

Carefully acidify the aqueous layer to a pH of 1-2 with a cold potassium bisulfate solution.

-

Extract the product, Boc-L-phenylalanine, with ethyl acetate or ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization.

-

Protocol 2: Deprotection of Boc-Protected Phenylalanine

This protocol outlines the standard procedure for the acidic cleavage of the Boc group.[1][7]

-

Materials :

-

Boc-protected phenylalanine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Scavengers (e.g., anisole, triethylsilane), if necessary for sensitive residues in a peptide chain.

-

-

Procedure :

-

Dissolve the Boc-protected phenylalanine derivative in anhydrous DCM.

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting ammonium salt can be used directly or neutralized for subsequent reactions.

-

Visualization of Workflows and Mechanisms

Diagram 1: Boc Protection of Phenylalanine

Caption: Workflow for the Boc protection of phenylalanine.

Diagram 2: Acid-Catalyzed Deprotection of Boc-Phenylalanine

Caption: Mechanism of acid-catalyzed Boc deprotection.

Diagram 3: Orthogonal Protection Strategy in SPPS

Caption: Orthogonal use of Fmoc and Boc protecting groups in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Indispensable Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, target peptide sequences. Among these, the tert-butyloxycarbonyl (Boc) group has played a historically pivotal and enduring role, particularly in the solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield.[1][2] This technical guide provides a comprehensive overview of the function of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a comparative analysis of its application in modern peptide synthesis.

Core Function and Mechanism of the Boc Protecting Group

The primary function of the Boc group is to reversibly block the α-amino group of an amino acid.[1] This protection prevents the amino group from engaging in unwanted side reactions during peptide bond formation, thereby ensuring the sequential and controlled assembly of amino acids.[1][3] The Boc group is characterized by its stability under neutral and basic conditions and its lability under acidic conditions, a property that is the cornerstone of the Boc-SPPS strategy.[3]

Protection Mechanism: The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4] The reaction involves the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[4][5]

Deprotection Mechanism: The removal of the Boc group is accomplished using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3][4] The mechanism proceeds through the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][4] The unstable carbamic acid readily decarboxylates to release the free amine of the peptide and carbon dioxide.[1] To prevent side reactions, the reactive tert-butyl cation is typically scavenged.[3][6]

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical approach in SPPS.[1][7] In this scheme, the temporary protection of the α-amino group is provided by the acid-labile Boc group, while more permanent side-chain protection is afforded by benzyl-based groups.[6] The differential acid lability allows for the selective removal of the Boc group at each cycle of the synthesis, while the side-chain protecting groups remain intact until the final cleavage step.[6]

The cyclical nature of Boc-SPPS involves the following key steps:

-

Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support resin.[4]

-

Deprotection: The Boc group is removed from the α-amino group of the resin-bound amino acid using TFA.[4]

-

Neutralization: The resulting ammonium salt is neutralized to the free amine.[6]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group of the preceding residue.[4]

-

Repeat: These deprotection, neutralization, and coupling steps are repeated to assemble the desired peptide sequence.[4]

-

Cleavage: Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, typically with a strong acid like hydrofluoric acid (HF).[4][8]

Quantitative Data

The efficiency of Boc protection and deprotection is influenced by various factors, including the reagents, solvents, and reaction times. The following tables summarize typical conditions and outcomes for these reactions.

Table 1: Typical Conditions and Yields for Boc Protection of Amino Acids

| Amino Acid Type | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Primary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp | 1 - 4 | >95 | [9] |

| Secondary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp | 2 - 8 | >90 | [9] |

| Primary Aromatic | (Boc)₂O | DMAP (cat.) | Acetonitrile | Room Temp - 50 | 4 - 24 | 85 - 95 | [9] |

| General Amino Acid | (Boc)₂O | NaOH | Dioxane/Water | Room Temp | 2 - 6 | >90 | [9] |

| General Amino Acid | BOC-ON | Triethylamine | Dioxane/Water | Room Temp | 2 | Excellent | [10] |

Table 2: Common Conditions for Boc Deprotection

| Acid | Concentration | Solvent | Temperature | Time | Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | Room Temp | 15 - 30 min | Most common method in SPPS. | [3][4][11] |

| Hydrochloric Acid (HCl) | 4 M | Dioxane | Room Temp | 1 - 2 h | Effective for solution-phase synthesis. | [9] |

| Formic Acid | 50 - 60% | - | 2 - 8 h | Milder alternative to TFA or HCl. | [9] |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Acid using (Boc)₂O

This protocol provides a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate.[5]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol 2: General Procedure for Boc Deprotection in SPPS

This protocol describes the removal of the N-terminal Boc group from a peptide-resin during solid-phase peptide synthesis.[4]

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the peptide-resin in DCM for 20 minutes.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 30 minutes at room temperature.

-

Drain the TFA solution.

-

Wash the resin with DCM (3 times) to remove excess TFA.

-

Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).

-

Wash the resin with DCM (3 times) to remove excess DIEA.

-

The resin is now ready for the next coupling step.

Visualizations

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: The acid-catalyzed deprotection mechanism of the Boc group.

Conclusion

Despite the rise of the milder Fmoc strategy, the Boc protecting group remains a powerful and relevant tool in peptide chemistry.[3] Its advantages in synthesizing long and difficult, aggregation-prone sequences ensure its continued use in both academic research and industrial drug development.[3][8] A thorough understanding of its chemistry, workflow, and associated challenges is essential for its successful application, enabling the efficient and high-quality synthesis of complex peptide molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]